PHPS1 sodium salt
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Overview
Description
Preparation Methods
The preparation of PHPS1 sodium salt involves synthetic routes that include the reaction of 4-nitrophenylhydrazine with 1-phenyl-3-methyl-5-pyrazolone, followed by sulfonation and subsequent neutralization with sodium hydroxide . The reaction conditions typically involve heating and stirring under controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using larger reactors and more efficient purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
PHPS1 sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PHPS1 sodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed as a Shp2 inhibitor to study its effects on cell proliferation and differentiation.
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
PHPS1 sodium salt exerts its effects by inhibiting the activity of protein-tyrosine phosphatase Shp2 (PTPN11). This inhibition blocks the activation of mitogen-activated protein kinase (ERK1/2) and reduces inflammatory responses . The molecular targets and pathways involved include the suppression of E2-induced gene transcription and rapid DNA synthesis .
Comparison with Similar Compounds
PHPS1 sodium salt can be compared with other similar compounds, such as:
PTP Inhibitor V: Another protein-tyrosine phosphatase inhibitor with similar applications.
SM-19712 hydrate: A compound with comparable inhibitory effects on protein-tyrosine phosphatases.
Desferrithiocin sodium salt: Used in similar research applications but with different chemical properties.
This compound is unique due to its specific inhibition of Shp2 and its applications in studying the effects of bisphenol A and nonyl phenol-induced cell proliferation .
Properties
Molecular Formula |
C21H14N5NaO6S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
sodium;4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,24H,(H,30,31,32);/q;+1/p-1 |
InChI Key |
MNHVHZFYTKWRFD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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